molecular formula C29H62ClN B12700457 Methyloctyldidecylammonium chloride CAS No. 77502-70-6

Methyloctyldidecylammonium chloride

Cat. No.: B12700457
CAS No.: 77502-70-6
M. Wt: 460.3 g/mol
InChI Key: QKAZXRQKJUMPMJ-UHFFFAOYSA-M
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Description

Methyloctyldidecylammonium chloride is a quaternary ammonium compound with the molecular formula C29H62NCl. It is characterized by a positively charged nitrogen atom covalently bonded to one methyl group, one octyl group, and two decyl groups. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and sanitizers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyloctyldidecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. For instance, the reaction of N-decyl-N-methyl-N-octylamine with decyl chloride in the presence of a suitable solvent and under controlled temperature conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyloctyldidecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, halide ions, and other anions. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of the corresponding alcohol, while reaction with halide ions can result in the formation of different quaternary ammonium salts .

Scientific Research Applications

Methyloctyldidecylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

Methyloctyldidecylammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This results in the effective killing of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Similar in structure but with two methyl groups instead of one methyl and one octyl group.

    Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group instead of the alkyl groups.

    Cetyltrimethylammonium chloride: Contains a cetyl group and three methyl groups.

Uniqueness

Methyloctyldidecylammonium chloride is unique due to its specific combination of alkyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .

Properties

CAS No.

77502-70-6

Molecular Formula

C29H62ClN

Molecular Weight

460.3 g/mol

IUPAC Name

didecyl-methyl-octylazanium;chloride

InChI

InChI=1S/C29H62N.ClH/c1-5-8-11-14-17-19-22-25-28-30(4,27-24-21-16-13-10-7-3)29-26-23-20-18-15-12-9-6-2;/h5-29H2,1-4H3;1H/q+1;/p-1

InChI Key

QKAZXRQKJUMPMJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCCCC.[Cl-]

Origin of Product

United States

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